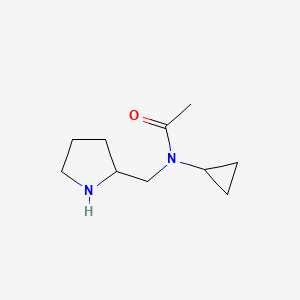
N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide
Übersicht
Beschreibung
N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide typically involves the reaction of cyclopropylamine with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine is reacted with pyrrolidine in the presence of a suitable solvent, such as dichloromethane.
- Acetic anhydride is added to the reaction mixture to form the acetamide derivative.
Biologische Aktivität
N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group, a pyrrolidine moiety, and an acetamide functional group. The rigidity provided by the cyclopropyl ring and the flexibility of the pyrrolidine enhance its interactions with biological targets, making it a candidate for medicinal applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects. Notably, the presence of the cyclopropyl and pyrrolidine groups contributes to its binding affinity and specificity.
Pharmacological Context
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems and potential therapeutic applications for neurological disorders. Its efficacy is often assessed through bioassays that measure its activity against specific biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies related to this compound and its analogs:
| Compound | Key Substituents | Biological Activity | IC50 (nM) |
|---|---|---|---|
| LEI-401 | Cyclopropylmethyl | NAPE-PLD inhibitor | < 10 |
| 2a | Pyrrolidine | Antimicrobial | 50 |
| 2b | Hydroxyethyl | Neuroprotective | 30 |
These studies demonstrate that modifications to the cyclopropyl and pyrrolidine components can significantly impact the compound's potency and selectivity against various biological targets .
Case Studies
- Neuropharmacology : In a study assessing the effects of this compound on neurotransmitter release, it was found to enhance dopamine release in vitro, suggesting potential applications in treating conditions like Parkinson's disease .
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
- Cancer Research : Research has also explored the compound's potential as an anticancer agent. It was shown to inhibit cell proliferation in certain cancer cell lines, indicating its possible role in cancer therapeutics.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWOQMTWUNCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















